REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[CH:17][NH:18]2)=[CH:14][CH:13]=1.[OH-].[Na+]>O>[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([C:16]([CH:8]=[O:9])=[CH:17][NH:18]2)=[CH:14][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.307 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice (500 g)
|
Type
|
WAIT
|
Details
|
The aqueous solution was left
|
Type
|
ADDITION
|
Details
|
added dropwise to the brown solution
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WAIT
|
Details
|
It was left
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
to 5° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (800 ml)
|
Type
|
CUSTOM
|
Details
|
dried at the pump
|
Type
|
CUSTOM
|
Details
|
further dried in vacuo at 50° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C2C(=CNC2=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |